molecular formula C9H15Cl2N3O B2795494 3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride CAS No. 2155854-94-5

3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride

Cat. No.: B2795494
CAS No.: 2155854-94-5
M. Wt: 252.14
InChI Key: IVPBNIACZAPJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride is a novel chemical compound offered for research and development purposes. This molecule features a complex fused pyrano[4,3-c]pyrazole scaffold linked to an azetidine ring, a structure of high interest in modern medicinal chemistry. The pyrazole core is a privileged structure in drug discovery, known to impart significant biological potential and is found in several marketed drugs . The specific pyrano[4,3-c]pyrazole framework has been identified as a key intermediate in the synthesis of more complex polyheterocyclic systems, which are valuable for exploring new chemical space in the pursuit of biologically active molecules . The incorporation of the azetidine ring, a saturated four-membered nitrogen heterocycle, is a strategy often employed to fine-tune the physicochemical and pharmacokinetic properties of lead compounds. The dihydrochloride salt form ensures enhanced solubility and stability for handling in various experimental settings. This compound is intended for use strictly as a research chemical in laboratory settings only. It is not for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(azetidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c1-2-13-5-7-8(1)11-12-9(7)6-3-10-4-6;;/h6,10H,1-5H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPBNIACZAPJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C3CNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride typically involves multiple steps, starting with the formation of the pyrano[4,3-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Synthetic Pathways

While direct synthesis protocols for this compound are not explicitly detailed in the provided sources, related methodologies for analogous pyrano-pyrazole systems suggest potential routes:

Cyclocondensation Strategies

  • Pyrazole Formation : Pyrazole rings are often synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl derivatives. For example, acetylacetone reacts with hydrazine derivatives to form pyrazole cores, as seen in structurally related triazolothiadiazines .

  • Pyran Fusion : The pyran ring may be introduced through cyclization of a preformed pyrazole with a diol or epoxide under acidic or thermal conditions.

Azetidine Functionalization

  • The azetidine moiety is likely introduced via nucleophilic substitution or reductive amination. For instance:

    • Reductive Amination : Reaction of a ketone or aldehyde intermediate with an azetidine-containing amine under hydrogenation conditions.

    • Buchwald–Hartwig Coupling : Palladium-catalyzed coupling of aryl halides with azetidine derivatives .

Reactivity and Functionalization

The compound’s reactivity is influenced by its fused heterocyclic system and azetidine substituent:

Electrophilic Substitution

  • The pyrazole nitrogen (N-1) and pyran oxygen are potential sites for alkylation or acylation. For example:

    • Alkylation : Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives.

    • Acylation : Treatment with acyl chlorides to generate amide or ester functionalities .

Nucleophilic Reactions

  • The azetidine’s secondary amine can participate in:

    • Amide Bond Formation : Coupling with carboxylic acids or activated esters (e.g., using EDC/HOBt).

    • Mannich Reactions : Condensation with aldehydes and amines to form β-amino ketones .

Acid/Base Reactivity

  • The hydrochloride counterions enhance solubility in polar solvents. Deprotonation with a strong base (e.g., NaOH) would yield the free base form, potentially altering solubility and reactivity.

Stability and Degradation

  • Thermal Stability : Pyrano-pyrazole systems are generally stable up to 200°C, but prolonged heating may induce ring-opening or decomposition.

  • Hydrolytic Sensitivity : The azetidine ring is susceptible to acid-catalyzed hydrolysis, leading to ring-opening products.

Comparative Analysis of Related Compounds

Compound ClassKey Reactivity DifferencesReference
Pyrazolo[3,4-b]pyridines Higher electrophilicity at pyridine C-3; prone to nucleophilic substitution
Triazolothiadiazines Thiadiazine sulfur participates in redox reactions; antimicrobial activity noted
Pyrano[4,3-c]pyrazoles Oxygen in pyran enhances polarity; limited electrophilic sites compared to pyridines

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride exhibit significant anticancer activities. For instance:

  • A study on pyrazole derivatives demonstrated their potential as anticancer agents through various mechanisms such as cell cycle arrest and induction of apoptosis in cancer cell lines .
  • Another investigation focused on the efficacy of Mannich bases derived from similar structures showed promising cytotoxic effects against breast cancer cells .

Antifungal Activity

The compound's structure suggests potential antifungal properties. Research on pyrazole derivatives has shown that some exhibit notable antifungal activity against various pathogens:

  • Pyrazole carboxamide derivatives were synthesized and tested for their antifungal activity against multiple fungi. Some compounds displayed significant inhibition rates comparable to commercial fungicides .

Antioxidant Effects

Studies have also explored the antioxidant capabilities of pyrazole derivatives. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases:

  • Compounds derived from pyrazoles have been reported to possess antioxidant properties, contributing to their therapeutic potential in various health conditions .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The following methods have been documented:

  • Condensation Reactions : Utilizing hydrazine derivatives and aldehydes to form the core pyrazole structure.
  • Cyclization Techniques : Employing cyclization methods to incorporate the azetidine moiety into the final product.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant cytotoxicity in breast cancer cell lines with a focus on apoptosis induction.
Study 2 Antifungal PropertiesSeveral synthesized pyrazole derivatives showed effective inhibition against pathogenic fungi with EC50 values lower than commercial fungicides.
Study 3 Antioxidant ActivityPyrazole-based compounds exhibited strong free radical scavenging abilities, indicating potential therapeutic applications in oxidative stress-related conditions.

Mechanism of Action

The mechanism by which 3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

The benzamide-CN substituent in BK47836 increases molecular weight and lipophilicity, which may affect membrane permeability and pharmacokinetics.

Salt Form: The dihydrochloride salt in the target compound likely improves aqueous solubility relative to the mono-hydrochloride salt in and the free base in .

Research Findings and Implications

  • Solubility-Bioavailability Relationship : The dihydrochloride salt’s higher solubility may enhance oral bioavailability, a critical factor in drug development .
  • Target Engagement : The benzamide derivative (BK47836) demonstrates how aromatic substituents can introduce π-π interactions with biological targets, a feature absent in the target compound but exploitable in lead optimization.

Biological Activity

3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride is a compound with emerging significance in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2155854-94-5
  • Molecular Formula : Not specified in available data
  • Molecular Weight : Not specified in available data

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to 3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine exhibit significant antimicrobial properties. For instance:

  • Pyrazole Derivatives : A series of pyrazole derivatives have shown promising antimicrobial activity against various bacterial strains like E. coli and S. aureus. The presence of specific functional groups has been linked to enhanced activity against these pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively documented:

  • Mechanism of Action : Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α production at specific concentrations .

Study 1: Antifungal Activity

A study evaluated the antifungal properties of synthesized pyrazole derivatives against Fusarium oxysporum and Colletotrichum mandshurica. The results indicated that some compounds exhibited moderate antifungal activity, suggesting a potential therapeutic application in treating fungal infections .

Study 2: Anti-tubercular Activity

Another investigation focused on the anti-tubercular efficacy of pyrazole derivatives against Mycobacterium tuberculosis. Compounds were screened for their inhibitory effects at low concentrations and showed promising results compared to standard treatments .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit enzymes involved in inflammatory pathways.
  • Disruption of Cell Membrane Integrity : Some derivatives have shown the ability to disrupt bacterial cell membranes leading to cell lysis.
  • Cytokine Modulation : The modulation of cytokine production plays a critical role in the anti-inflammatory effects observed in various studies.

Data Summary Table

Activity TypeCompound/Derivative ExampleTarget Organism/PathwayEfficacy Level
AntimicrobialPyrazole Derivative (e.g., 7a)E. coli, S. aureusModerate
Anti-inflammatoryPyrazole Derivative (e.g., 4)TNF-α and IL-6 inhibitionUp to 85% inhibition
AntifungalPyrazole Derivative (e.g., 9m)Fusarium oxysporumModerate
Anti-tubercularPyrazole DerivativeMycobacterium tuberculosisPromising

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride, and how are reaction parameters optimized?

  • Answer : The synthesis typically involves multi-step organic reactions. A common approach includes cyclization of pyrano-pyrazole precursors with azetidine derivatives under acidic conditions. Critical parameters include temperature control (e.g., reflux at 80–120°C), solvent selection (e.g., xylene or methanol), and purification via recrystallization or column chromatography. For example, cyclization reactions often require inert atmospheres to prevent oxidation, and reaction times may extend to 30 hours to ensure completion . Continuous flow reactors have been explored for scaling up synthesis while maintaining consistency .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR is critical for verifying the fused pyrano-pyrazole and azetidine moieties, while HRMS confirms molecular weight (e.g., C₁₀H₁₄Cl₂N₄O). Purity is assessed via HPLC (>97%) and elemental analysis .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Answer : The dihydrochloride salt enhances aqueous solubility compared to the free base. Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) show degradation <5% over 24 hours at 25°C. Storage at room temperature in desiccated conditions is recommended to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch purity (HPLC ≥99%).
  • Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity (e.g., enzyme inhibition constants).
  • Meta-analysis : Cross-reference data with structurally similar pyrano-pyrazole derivatives to identify trends .

Q. What strategies are effective for optimizing the pharmacokinetic (PK) profile of this compound in preclinical studies?

  • Answer : Key strategies include:

  • Prodrug modification : Introduce ester or amide prodrug moieties to enhance oral bioavailability.
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., azetidine ring oxidation) using liver microsomes.
  • In vivo PK studies : Monitor plasma half-life (t₁/₂) and volume of distribution (Vd) in rodent models, adjusting dosage based on clearance rates .

Q. How does structural modification of the azetidine or pyrano-pyrazole moieties impact structure-activity relationships (SAR)?

  • Answer : SAR studies reveal:

  • Azetidine substitution : Adding methyl groups at the 3-position increases target selectivity (e.g., kinase inhibition) but may reduce solubility.
  • Pyrano-pyrazole modifications : Bromination at the 3-position enhances electrophilic reactivity, improving covalent binding to cysteine residues in enzymes.
  • Dihydrochloride counterion : Stabilizes the zwitterionic form, enhancing membrane permeability in cellular assays .

Q. What computational methods are used to predict binding modes and off-target effects?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict interactions with targets like G-protein-coupled receptors (GPCRs). Quantum mechanics/molecular mechanics (QM/MM) models assess electronic effects of substituents. Off-target profiling uses SwissTargetPrediction to screen for kinase or protease interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.